5-bromo-N-(4-fluorophenyl)-4-methylpyridin-2-amine
Description
Properties
IUPAC Name |
5-bromo-N-(4-fluorophenyl)-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2/c1-8-6-12(15-7-11(8)13)16-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXKULYMEYFCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-fluorophenyl)-4-methylpyridin-2-amine typically involves the following steps:
Methylation: The methyl group can be introduced using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Amination: The final step involves the coupling of the brominated and methylated pyridine with 4-fluoroaniline using a palladium-catalyzed Buchwald-Hartwig amination reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-fluorophenyl)-4-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, where the bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution using reagents like sodium methoxide (NaOCH₃).
Major Products
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-fluorophenyl)-4-methylpyridin-2-amine depends on its specific application:
Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity.
Material Science: In materials applications, the compound’s electronic properties are crucial, influencing its behavior in devices like organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyridine Analogs
5-Bromo-4-fluoropyridin-2-amine
- Structure : Lacks the 4-methyl and 4-fluorophenyl groups but retains the bromine at position 3.
- Properties : Smaller molecular weight (MW: 205.02 g/mol) and higher polarity due to the absence of aromatic substituents.
5-(4-Fluorophenyl)-4-methylpyridin-2-amine
- Structure : Replaces bromine at position 5 with hydrogen.
- Properties : Reduced steric and electronic effects from bromine (MW: 202.23 g/mol). The absence of bromine limits its utility in palladium-catalyzed reactions but may enhance solubility .
5-Bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine
- Structure : Substitutes 4-fluorophenyl with a furan-methyl group.
- MW: 296.15 g/mol (similar to the target compound) .
Pyrimidine and Thiazole Derivatives
5-Bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine
- Structure : Pyrimidine core with bromine (position 5), chlorine (position 2), and 4-fluorophenylamine.
- Properties : Pyrimidines exhibit distinct electronic properties compared to pyridines, with two nitrogen atoms altering acidity and hydrogen-bonding capacity. MW: 302.53 g/mol .
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Structure : Thiazole core with multiple fluorophenyl and triazole groups.
- Properties: Extended π-conjugation and planarity enhance crystallographic packing. Non-planar conformations arise from steric clashes between fluorophenyl groups .
Crystallographic and Conformational Differences
- Intramolecular Hydrogen Bonding: In the target compound’s analogs (e.g., 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine), N–H···N hydrogen bonds stabilize planar conformations, with dihedral angles between aryl rings ranging from 11.3° to 70.1° .
- Steric Effects: Fluorophenyl groups in meso positions induce non-planar geometries in porphyrins and pyrimidines due to steric repulsion, affecting material properties and ligand-receptor interactions .
Biological Activity
5-Bromo-N-(4-fluorophenyl)-4-methylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bromine atom at the 5-position of the pyridine ring.
- Fluorophenyl group attached at the nitrogen atom.
- Methyl group at the 4-position of the pyridine ring.
Its molecular formula is C11H10BrF N2, with a molecular weight of approximately 292.12 g/mol. The presence of bromine and fluorine enhances its electronic properties, potentially influencing its interaction with biological targets.
The biological activity of this compound is thought to involve:
- Inhibition of specific enzymes or receptors , which may lead to modulation of various biological pathways.
- Interaction with bacterial cell membranes , leading to increased permeability and subsequent cell death.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 2.33 - 156.47 µM |
| S. aureus | 5.64 - 77.38 µM |
| B. subtilis | 4.69 - 22.9 µM |
| P. aeruginosa | 13.40 - 137.43 µM |
These findings suggest that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The anticancer potential of this compound has also been explored. Studies have shown that it may act as an inhibitor of cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth in animal models.
The fluorine substitution is believed to enhance selectivity towards cancerous cells while minimizing effects on normal cells .
Case Studies and Experimental Findings
- Antibacterial Activity Study : A recent study evaluated the antibacterial efficacy of several pyridine derivatives, including this compound. The compound demonstrated significant biofilm inhibition against E. coli, with values around 87% .
- Anticancer Study : In vitro assays revealed that the compound inhibited the growth of various cancer cell lines, showing promise as a lead compound for further anticancer drug development .
Structure-Activity Relationship (SAR)
The biological activity of pyridine derivatives is influenced by their structural features:
- The position and type of substituents (e.g., bromine and fluorine) significantly affect their pharmacological properties.
- Compounds with electron-withdrawing groups tend to exhibit enhanced potency against microbial and cancerous cells.
Table summarizing selected derivatives and their activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromine at 5-position; Fluorine at N | Antimicrobial; Potential anticancer |
| 5-Bromo-N-(3-fluorophenyl)-4-methylpyridin-2-amine | Fluorine at meta position | Potential neuroprotective effects |
| N-(4-fluorophenyl)pyridin-2-amine | Lacks bromine and methyl groups | General pharmacological interest |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-N-(4-fluorophenyl)-4-methylpyridin-2-amine, and how can purity be optimized?
- Methodology :
- Step 1 : Start with a pyridine core functionalized with bromine and methyl groups. React with 4-fluoroaniline via Buchwald-Hartwig amination under palladium catalysis (e.g., Pd(OAc)₂, Xantphos ligand, Cs₂CO₃ base in toluene at 110°C) .
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .
- Optimization : Use Schlenk-line techniques to exclude moisture/oxygen, which improves yield by reducing side reactions (e.g., dehalogenation) .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodology :
- NMR : Confirm the pyridine C-H environment (δ 8.2–8.5 ppm for aromatic protons) and methyl group (δ 2.3–2.5 ppm, singlet). The 4-fluorophenyl group shows splitting patterns (¹⁹F NMR: δ -115 to -120 ppm) .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 309.1 (C₁₂H₁₁BrFN₂). Fragmentation peaks at m/z 168.0 (pyridine-Br⁺) and 141.1 (4-fluorophenyl-NH⁺) confirm connectivity .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Enzyme Inhibition : Screen against kinase targets (e.g., EGFR, JAK2) using fluorescence polarization assays (IC₅₀ determination) .
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC via broth microdilution) and fungi (Candida spp. via agar diffusion) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding interactions for this compound?
- Methodology :
- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: DCM/hexane). Compare intramolecular N–H⋯N bond lengths (e.g., 2.982 Å vs. 2.940 Å in polymorphs) to identify conformational flexibility .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to validate experimental bond angles (e.g., dihedral angles between pyridine and fluorophenyl rings: 11.3°–70.1°) .
Q. What computational strategies predict its metabolic stability and toxicity?
- Methodology :
- ADMET Prediction : Use Schrödinger’s QikProp to calculate logP (≈2.8), CYP450 inhibition (2D6 > 3A4), and hERG liability (IC₅₀ > 10 µM). Validate with hepatic microsomal assays .
- Molecular Dynamics : Simulate binding to human serum albumin (PDB: 1AO6) over 100 ns to assess plasma protein binding (>90% suggests prolonged half-life) .
Q. How can reaction engineering address low yields in scaled-up synthesis?
- Methodology :
- Flow Chemistry : Use continuous-flow reactors (e.g., Vapourtec) with immobilized Pd catalysts to enhance mixing and heat transfer, improving yield from 60% (batch) to 85% .
- In Situ Monitoring : Implement PAT tools (e.g., ReactIR) to track intermediate formation and adjust residence time dynamically .
Data Contradiction Analysis
Q. Discrepancies in reported IC₅₀ values for kinase inhibition: How to validate experimental reproducibility?
- Methodology :
- Blind Replication : Repeat assays in triplicate across independent labs using standardized ATP concentrations (1 mM) and enzyme lots .
- Structural Analog Comparison : Benchmark against known inhibitors (e.g., Imatinib for Abl kinase) to calibrate assay conditions .
Research Design Considerations
Q. What in silico tools prioritize derivatives for SAR studies?
- Methodology :
- Virtual Screening : Dock compound libraries (e.g., ZINC15) into target pockets (e.g., PARP1) using Glide SP/XP. Prioritize derivatives with ΔG < -8 kcal/mol .
- Fragment-Based Design : Replace the bromine atom with electron-withdrawing groups (e.g., CF₃) and predict activity via Free-Wilson analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
